molecular formula C31H36FN3O4S B608684 lumateperone Tosylate CAS No. 1187020-80-9

lumateperone Tosylate

Cat. No.: B608684
CAS No.: 1187020-80-9
M. Wt: 565.7 g/mol
InChI Key: LHAPOGAFBLSJJQ-GUTACTQSSA-N
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Description

Lumateperone Tosylate is a novel, second-generation antipsychotic medication. It is primarily used for the treatment of schizophrenia and bipolar depression. This compound is known for its unique receptor binding profile, which allows it to modulate multiple neurotransmitter systems, including serotonin, dopamine, and glutamate .

Biochemical Analysis

Biochemical Properties

Lumateperone Tosylate’s mechanism of action involves simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission . It acts as a receptor antagonist of 5-HT2A receptor and antagonizes several dopamine receptors (D1, D2, and D4) with lower affinity . It has moderate serotonin transporter reuptake inhibition .

Cellular Effects

It is known that it influences cell function by modulating neurotransmission, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves simultaneous modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission .

Temporal Effects in Laboratory Settings

It is known that it has a novel mechanism of action, which suggests that it may have unique temporal effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. Enzymes such as uridine 5’diphospho-glucuronosyltransferases (UDPGTs) 1A1, 1A4, and 2B15, aldoketoreductase (AKR) 1C1, 1B10, and 1C4, and cytochrome P450 enzymes (CYP) 3A4, 2C8, and 1A2 are involved in the metabolism of this compound .

Transport and Distribution

It is known that it interacts with several enzymes and proteins, which suggests that it may be transported and distributed via these interactions .

Subcellular Localization

It is known that it interacts with several enzymes and proteins, which suggests that it may be directed to specific compartments or organelles via these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumateperone Tosylate involves several key steps. One common method includes the alkylation of a key intermediate with 4-halo-4’-fluorobutyrophenone. The process involves the separation of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate using resolution, followed by alkylation .

Industrial Production Methods

Industrial production of this compound often involves the preparation of its crystalline and amorphous salts. The process includes the formation of salts with p-toluenesulfonic acid and naphthalene-2-sulfonic acid. These salts are then used to produce the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions

Lumateperone Tosylate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to produce the final this compound compound .

Scientific Research Applications

Lumateperone Tosylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lumateperone Tosylate is unique due to its ability to modulate multiple neurotransmitter systems simultaneously. This allows it to effectively manage a wide range of symptoms with a favorable safety and tolerability profile. Unlike other antipsychotics, this compound has minimal off-target activity, which reduces the risk of adverse effects .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O.C7H8O3S/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3;2-5H,1H3,(H,8,9,10)/t20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPOGAFBLSJJQ-GUTACTQSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN2[C@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701026210
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187020-80-9
Record name Lumateperone tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187020809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumateperone tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701026210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluorophenyl)-4-[(6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl]butan-1-one toluenesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUMATEPERONE TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIE88N006O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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